molecular formula C24H18ClN5O3 B2815650 N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1185025-07-3

N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2815650
CAS No.: 1185025-07-3
M. Wt: 459.89
InChI Key: KOKUHQGNVCHFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C24H18ClN5O3 and its molecular weight is 459.89. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide have shown promise in anticancer research. The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives designed to meet structural requirements essential for anticancer activity revealed that some derivatives displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, showcasing their potential as novel anticancer agents (B. N. Reddy et al., 2015).

Antimicrobial Activity

Research into the antimicrobial properties of related compounds has yielded positive results. For instance, certain substituted quinoxalines and their derivatives have been synthesized and found to possess potent antibacterial activity compared to standard antibiotics, highlighting their potential in combating microbial resistance (M. Badran et al., 2003).

Novel Therapeutic Agents

The exploration of 1,2,4-triazolo and quinoxaline derivatives has also extended into the development of novel therapeutic agents. For example, some derivatives have been synthesized and evaluated for their potential as anticonvulsant agents, showing best activities in models of metrazol-induced convulsions, suggesting their application in the treatment of epilepsy (Mohamed Alswah et al., 2013).

Antihistaminic Potential

A related class of compounds has been investigated for their H1-antihistaminic activity, with several synthesized derivatives showing significant protection against histamine-induced bronchospasm in animal models. This suggests their potential utility in developing new classes of antihistaminic agents (V. Alagarsamy et al., 2009).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3/c1-15-11-12-16(13-18(15)25)26-21(31)14-29-24(32)30-20-10-6-5-9-19(20)27-23(22(30)28-29)33-17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKUHQGNVCHFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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